molecular formula C28H29N3O3 B12965297 (R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylethynyl)pyrimidin-4(3H)-one

(R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylethynyl)pyrimidin-4(3H)-one

Cat. No.: B12965297
M. Wt: 455.5 g/mol
InChI Key: PIPBCHIHVSLXPX-JOCHJYFZSA-N
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Description

®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylethynyl)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidinone core, a piperidine ring, and phenyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylethynyl)pyrimidin-4(3H)-one involves multiple steps, including the formation of the pyrimidinone core, the introduction of the piperidine ring, and the attachment of phenyl groups. The synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as alkyl halides, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Addition: The triple bond in the phenylethynyl group can participate in addition reactions with suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylethynyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylethynyl)pyrimidin-4(3H)-one include other pyrimidinone derivatives and piperidine-containing molecules. These compounds may share some structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylethynyl)pyrimidin-4(3H)-one lies in its combination of a pyrimidinone core, a piperidine ring, and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-6-(2-phenylethynyl)pyrimidin-4-one

InChI

InChI=1S/C28H29N3O3/c1-22(24-10-6-3-7-11-24)18-26(32)30-16-14-28(34,15-17-30)20-31-21-29-25(19-27(31)33)13-12-23-8-4-2-5-9-23/h2-11,19,21-22,34H,14-18,20H2,1H3/t22-/m1/s1

InChI Key

PIPBCHIHVSLXPX-JOCHJYFZSA-N

Isomeric SMILES

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)C#CC3=CC=CC=C3)O)C4=CC=CC=C4

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)C#CC3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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